molecular formula C9H18OS B139237 2,2-Dimethyl-5-isopropyl-1,3-oxathiane CAS No. 147354-43-6

2,2-Dimethyl-5-isopropyl-1,3-oxathiane

Cat. No. B139237
M. Wt: 174.31 g/mol
InChI Key: RVKBXXXPZYYVDK-UHFFFAOYSA-N
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Scientific Research Applications

Synthetic Applications

2,2-Dimethyl-5-isopropyl-1,3-oxathiane has been utilized in various synthetic applications. The reaction of 4-lithio-2,2-dimethyl-1,3-oxathiane 3,3-dioxide with electrophiles, such as acylation, leads to the production of γ-hydroxy ketones, which are useful in synthesizing extended carbon chains (Fuji et al., 1992). Additionally, a novel tandem [4++2] cycloaddition–elimination reaction using 4,4-dimethyl-2-styryl-1,3-oxathiane has been developed, showcasing its potential as a synthetic equivalent for highly reactive thiocinnamaldehyde (Nishide et al., 2000).

Conformational Studies

Conformational studies of 5-isopropyl-1,3-oxathiane have shown a significant equilibrium between chair forms with varying orientations of the substituent at the C5 atom (Turyanskaya et al., 2001). This insight is crucial in understanding the structural dynamics of such compounds, which is essential for their effective application in synthesis and other areas of chemical research.

Liquid Crystal Research

2,5-Bis(p-substituted phenyl)-1,3-oxathianes, which are structurally related to 2,2-dimethyl-5-isopropyl-1,3-oxathiane, have been studied for their properties as liquid crystal compounds. They exhibit lower transition temperatures between nematic and isotropic phases, which is attributed to the bend in the 1,3-oxathiane ring containing heteroatoms of different sizes (Haramoto et al., 1986).

Insecticidal Properties

1,3-Oxathianes with specific substituents, similar in structure to 2,2-dimethyl-5-isopropyl-1,3-oxathiane, have been identified as potent insecticides. Certain oxathiane derivatives, especially those oxidized by m-chloroperoxybenzoic acid, have shown to be highly effective against insects (Palmer & Casida, 1995).

Safety And Hazards

The safety and hazards associated with 2,2-Dimethyl-5-isopropyl-1,3-oxathiane are not explicitly mentioned in the available resources.


Future Directions

The future directions of 2,2-Dimethyl-5-isopropyl-1,3-oxathiane are not explicitly mentioned in the available resources.


Please note that this information is based on the available resources and there might be additional information in other resources.


properties

IUPAC Name

2,2-dimethyl-5-propan-2-yl-1,3-oxathiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OS/c1-7(2)8-5-10-9(3,4)11-6-8/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKBXXXPZYYVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(SC1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-isopropyl-1,3-oxathiane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-5-isopropyl-1,3-oxathiane
Reactant of Route 2
2,2-Dimethyl-5-isopropyl-1,3-oxathiane
Reactant of Route 3
2,2-Dimethyl-5-isopropyl-1,3-oxathiane
Reactant of Route 4
2,2-Dimethyl-5-isopropyl-1,3-oxathiane
Reactant of Route 5
2,2-Dimethyl-5-isopropyl-1,3-oxathiane
Reactant of Route 6
2,2-Dimethyl-5-isopropyl-1,3-oxathiane

Citations

For This Compound
1
Citations
A Wallerman - 2014 - diva-portal.org
Granbarkborren, Ips typographus, är den mest destruktiva skadeinsekten för svensk barrskog och orsakar årligen stora ekonomiska förluster för landets skogsägare. Granbarkborren …
Number of citations: 0 www.diva-portal.org

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